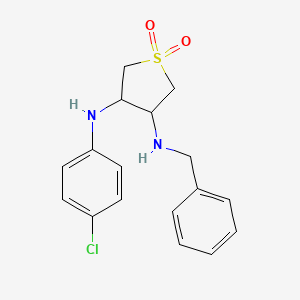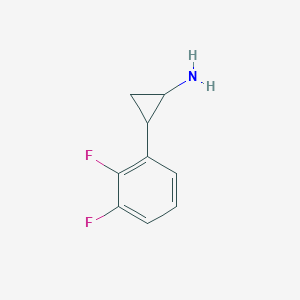![molecular formula C28H24FN5O3S B12143821 methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12143821.png)
methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often starts with the condensation of appropriate anilines with diketones under acidic conditions to form the quinoxaline ring system.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl halides and suitable nucleophiles.
Coupling with Benzothiophene Derivative: The benzothiophene moiety is typically synthesized separately and then coupled with the quinoxaline core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure might be explored for catalytic properties in organic reactions.
Biology and Medicine
Drug Development: Due to its structural complexity, it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Materials Science: The compound’s properties might be useful in developing new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
相似化合物的比较
Similar Compounds
- Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The presence of the 4-fluorobenzyl group in the compound provides unique electronic properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially offering advantages in specific applications such as drug design or materials science.
This detailed overview provides a comprehensive understanding of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C28H24FN5O3S |
|---|---|
分子量 |
529.6 g/mol |
IUPAC 名称 |
methyl 2-[[2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H24FN5O3S/c1-37-28(36)21-17-6-2-5-9-20(17)38-27(21)33-26(35)22-23-25(32-19-8-4-3-7-18(19)31-23)34(24(22)30)14-15-10-12-16(29)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14,30H2,1H3,(H,33,35) |
InChI 键 |
QITUESOWZFOLOJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=C(C=C6)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B12143742.png)
![(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143743.png)
![5,7-dimethyl-2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12143749.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12143756.png)
![ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12143763.png)
![(3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12143768.png)
![N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12143772.png)
![3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12143778.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone](/img/structure/B12143793.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12143809.png)
![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12143811.png)
![4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole](/img/structure/B12143815.png)
